molecular formula C16H16N2O3S B2676534 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)thiophene-2-carboxamide CAS No. 921817-13-2

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)thiophene-2-carboxamide

Cat. No.: B2676534
CAS No.: 921817-13-2
M. Wt: 316.38
InChI Key: UNYDBQADSFEZOA-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a benzoxazepine core fused with a thiophene carboxamide moiety. The benzoxazepine scaffold is characterized by a seven-membered ring containing oxygen and nitrogen atoms, while the thiophene-2-carboxamide group introduces a sulfur-containing aromatic system.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-16(2)9-21-12-6-5-10(8-11(12)18-15(16)20)17-14(19)13-4-3-7-22-13/h3-8H,9H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYDBQADSFEZOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC=CS3)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)thiophene-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

Chemistry

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)thiophene-2-carboxamide serves as a valuable building block for synthesizing more complex organic molecules. Its reactivity allows it to be used as a reagent in various organic reactions.

Biology

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains and fungi. The mechanism may involve disruption of microbial cell wall synthesis or interference with essential metabolic pathways .
Microbial StrainActivity Level
Staphylococcus aureusModerate
Bacillus subtilisHigh

Medicine

The compound is under investigation for its therapeutic potential in treating various diseases:

  • Anticancer Properties : In vivo studies have shown that related benzoxazepine compounds can significantly reduce tumor size in animal models by inducing apoptosis and exhibiting anti-proliferative effects on cancer cells .
Study TypeResult
In Vivo Tumor ReductionSignificant (p < 0.05)
Apoptosis InductionConfirmed

Industry

In industrial applications, this compound is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique properties make it suitable for creating innovative compounds with specific functionalities.

Inhibition of Cholesterol Synthesis

A study demonstrated that benzoxazepine derivatives effectively inhibited cholesterol synthesis in HepG2 cells with IC50 values as low as 15 nM . This suggests strong potential for therapeutic application in dyslipidemia management.

Antitumor Efficacy

In vivo studies involving animal models treated with benzoxazepine derivatives showed significant tumor size reduction compared to control groups. The mechanisms involved included apoptosis induction and anti-proliferative effects on cancer cells .

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include derivatives with modifications to the benzoxazepine ring, thiophene substituents, or functional groups. Below is a comparative analysis:

Compound Key Structural Features Molecular Formula Molecular Weight Key Differences
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)thiophene-2-carboxamide (Target) 3,3-dimethyl benzoxazepine; thiophene-2-carboxamide C₁₆H₁₇N₂O₃S (inferred) ~316.4 g/mol Baseline structure for comparison
N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)thiophene-2-carboxamide (BF96729, ) 3,3,5-trimethyl benzoxazepine; thiophene-2-carboxamide C₁₇H₁₈N₂O₃S 330.40 g/mol Additional methyl group at position 5; increased steric bulk
Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate Chlorinated benzodithiazine; dihydroxybenzylidene hydrazine; ester group C₁₄H₁₁ClN₄O₄S₃ 430.90 g/mol Chlorine substituent; sulfur-rich dithiazine core; ester vs. amide functionality
Ethyl 4,5,7-triacetoxy-3-phenylbenzo[b]thiophene-2-carboxylate Benzo[b]thiophene core; triacetoxy and phenyl substituents; ester group C₂₂H₂₀O₈S 444.45 g/mol Aromatic phenyl group; ester and acetoxy functionalities; lack of benzoxazepine

Functional Group Analysis

  • Amide vs. Esters, however, may improve lipophilicity and membrane permeability .
  • Substituent Effects : The 3,3-dimethyl groups on the benzoxazepine core reduce conformational flexibility compared to the 3,3,5-trimethyl derivative (BF96729, ). The additional methyl group in BF96729 may influence steric interactions in molecular recognition or crystal packing.

Hydrogen Bonding and Crystallography

  • The amide and oxo groups in the target compound promote hydrogen-bonded networks, critical for crystal engineering (as per Etter’s graph-set analysis ). This contrasts with ester-based analogues (e.g., ), where weaker C=O···H interactions dominate.
  • Structural determination of such compounds often relies on programs like SHELXL for refinement, as noted in crystallographic studies .

Implications for Drug Design

  • The target compound’s rigid benzoxazepine core may confer metabolic stability compared to flexible dithiazine derivatives .

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)thiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound's molecular formula is C17H18N2O3SC_{17}H_{18}N_{2}O_{3}S, with a molecular weight of 330.4 g/mol. Its structure includes a benzoxazepine ring fused with a thiophene moiety, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₇H₁₈N₂O₃S
Molecular Weight330.4 g/mol
CAS Number921776-88-7

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. These interactions may involve inhibition of key enzymes or modulation of receptor activity, which can lead to various therapeutic effects.

Antitumor Activity

Research has indicated that compounds similar to N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin) exhibit potent antitumor properties. For instance, derivatives have shown significant inhibitory effects on tumor cell growth through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have demonstrated that certain benzoxazepine derivatives can induce cell death in cancer cell lines at low concentrations (IC50 values in the nanomolar range) .

Antimicrobial Activity

Preliminary evaluations suggest that this compound may possess antimicrobial properties. Similar compounds have been tested against various bacterial strains and fungi, showing comparable or superior efficacy compared to standard antibiotics . The specific mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival.

Squalene Synthase Inhibition

A notable area of research involves the inhibition of squalene synthase (SQS), an enzyme critical in cholesterol biosynthesis. Compounds in the same class as N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin) have been identified as potent inhibitors of SQS, leading to reduced cholesterol levels in experimental models . This mechanism presents a potential therapeutic avenue for managing hypercholesterolemia and related metabolic disorders.

Case Studies

  • Inhibition of Cholesterol Synthesis : A study demonstrated that related benzoxazepine compounds effectively inhibited cholesterol synthesis in HepG2 cells with IC50 values as low as 15 nM . This suggests a strong potential for therapeutic application in dyslipidemia management.
  • Antitumor Efficacy : In vivo studies involving animal models treated with benzoxazepine derivatives showed significant tumor size reduction compared to control groups. The mechanisms involved included apoptosis induction and anti-proliferative effects on cancer cells .

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